molecular formula C28H22FN5O3 B2769894 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 922045-12-3

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2769894
CAS RN: 922045-12-3
M. Wt: 495.514
InChI Key: HHNHHBMEYZLABH-UHFFFAOYSA-N
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Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C28H22FN5O3 and its molecular weight is 495.514. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. In the case of our compound, researchers have synthesized related derivatives and evaluated their efficacy against various viruses. For instance:

Other Applications

Beyond the mentioned fields, our compound’s unique structure may inspire novel applications. Researchers should explore its interactions with specific receptors and cellular pathways.

Mechanism of Action

Target of Action

The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with TRKs inhibits this activation, thereby preventing the associated cell proliferation and differentiation .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, leading to a decrease in cell proliferation and differentiation .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and differentiation due to the inhibition of TRKs . This could potentially lead to a decrease in the growth of cancer cells, as continuous activation and overexpression of TRKs have been associated with cancer .

properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN5O3/c29-19-7-5-6-18(14-19)16-33-17-31-26-22(28(33)36)15-32-34(26)13-12-30-27(35)25-20-8-1-3-10-23(20)37-24-11-4-2-9-21(24)25/h1-11,14-15,17,25H,12-13,16H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNHHBMEYZLABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C5=C(C=N4)C(=O)N(C=N5)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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